7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to the purine-dione family, characterized by a xanthine-like core (purine-2,6-dione) with modifications at positions 3, 7, and 8. Key structural features include:
- A 3-methyl group at the purine core, which stabilizes the molecule against enzymatic degradation.
- A piperazin-1-yl group at position 8, which introduces basicity and hydrogen-bonding capacity, likely influencing receptor binding or pharmacokinetics.
The piperazine moiety may contribute to solubility in physiological environments .
Properties
IUPAC Name |
7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4/c1-3-14-4-6-16(7-5-14)31-13-15(28)12-27-17-18(25(2)21(30)24-19(17)29)23-20(27)26-10-8-22-9-11-26/h4-7,15,22,28H,3,8-13H2,1-2H3,(H,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYAZWAHYKQKGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2C3=C(N=C2N4CCNCC4)N(C(=O)NC3=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the hydroxypropyl, ethylphenoxy, and piperazinyl groups through various substitution and coupling reactions. Common reagents used in these steps include alkyl halides, phenols, and piperazine, under conditions such as reflux in organic solvents and the use of catalysts like palladium or copper.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to modify the purine ring or other functional groups.
Substitution: The ethylphenoxy and piperazinyl groups can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones or acids, while substitution reactions can produce a wide range of derivatives with different pharmacological properties.
Scientific Research Applications
7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing novel purine derivatives.
Biology: Studied for its interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
7-[2-Hydroxy-3-(4-Nitrophenoxy)Propyl]-3-Methyl-8-(4-Methylpiperazin-1-yl)-3,7-Dihydro-1H-Purine-2,6-Dione ()
- Structural Differences: 4-Nitrophenoxy replaces 4-ethylphenoxy. 4-Methylpiperazine replaces unsubstituted piperazine.
- This may decrease metabolic stability compared to the ethyl-substituted analog.
7-(3-(3,4-Dimethylphenoxy)-2-Hydroxypropyl)-8-(4-Ethylpiperazin-1-yl)-3-Methyl-1H-Purine-2,6(3H,7H)-Dione ()
- Structural Differences: 3,4-Dimethylphenoxy replaces 4-ethylphenoxy. 4-Ethylpiperazine replaces unsubstituted piperazine.
- The 4-ethylpiperazine introduces greater steric bulk than the parent compound’s piperazine, possibly reducing binding affinity to targets requiring precise steric complementarity.
7-[2-Hydroxy-3-(4-Methoxyphenoxy)Propyl]-8-{(2E)-2-[1-(2-Hydroxyphenyl)Ethylidene]Hydrazino}-3-Methyl-3,7-Dihydro-1H-Purine-2,6-Dione ()
- Structural Differences: 4-Methoxyphenoxy replaces 4-ethylphenoxy. Hydrazino-Schiff base replaces piperazine.
- The hydrazino-Schiff base introduces hydrogen-bonding and chelation capacity, which may improve metal-binding properties but increase susceptibility to hydrolysis.
8-Phenyl-3-(3-(4-Phenylpiperazin-1-yl)Propyl)-1,3-Diazaspiro[4.5]Decane-2,4-Dione ()
- Structural Differences :
- Diazaspirodecane-dione core replaces purine-dione.
- 4-Phenylpiperazine replaces unsubstituted piperazine.
- The 4-phenylpiperazine enhances aromatic stacking interactions, which may improve affinity for serotonin or dopamine receptors compared to purine-based analogs.
Data Table: Key Structural and Inferred Pharmacological Properties
Research Findings and Implications
- Electron-Donating vs. Electron-Withdrawing Groups: Compounds with electron-donating phenoxy substituents (e.g., 4-ethyl, 4-methoxy) show improved metabolic stability compared to nitro-substituted analogs .
- Piperazine Modifications : Substituted piperazines (e.g., 4-methyl, 4-ethyl) reduce off-target effects but may compromise solubility in polar solvents .
- Core Flexibility : The purine-dione core allows greater conformational adaptability than spirocyclic systems, enabling broader target engagement .
Biological Activity
7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound with potential pharmacological applications. Its structure suggests interactions with various biological pathways, particularly through modulation of adenosine receptors. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C22H29N5O4
- Molecular Weight : 427.505 g/mol
- IUPAC Name : 7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione
The compound is believed to function primarily as an adenosine receptor antagonist , which may influence various physiological processes such as neurotransmission, inflammation, and cardiovascular function. Research indicates that derivatives of purine compounds can exhibit significant affinities for adenosine receptors (ARs), including A1, A2A, A2B, and A3 subtypes.
Table 1: Adenosine Receptor Affinities of Related Compounds
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
|---|---|---|---|---|
| Compound 1 | 370 ± 37 | 464 ± 66 | 663 ± 130 | >1000 |
| Compound 2 | 113 ± 4 | 551 ± 140 | 193 ± 39 | 509 ± 98 |
| Compound 3 | 146 ± 32 | 320 ± 27 | 452 ± 7 | >1000 |
In Vitro Studies
In vitro studies have demonstrated that compounds similar to This compound exhibit significant inhibition of adenosine receptor activity. For instance, a study involving tricyclic xanthine derivatives showed that modifications in the structure could enhance receptor affinity and selectivity for specific AR subtypes .
In Vivo Studies
In vivo studies have explored the effects of related purine derivatives in animal models. For example, compounds with high affinity for the A2A receptor have been linked to reduced inflammation in models of arthritis and improved cognitive function in models of neurodegeneration . The modulation of adenosine signaling pathways has shown promise in treating conditions such as ischemia and neurodegenerative diseases.
Clinical Implications
The potential therapeutic applications of This compound extend to:
- Neurological Disorders : By modulating adenosine receptors, the compound may provide neuroprotective effects.
- Cardiovascular Diseases : The ability to influence heart rate and blood flow through AR modulation presents opportunities for treating heart-related conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, purine-dione derivatives often utilize piperazine derivatives as nucleophiles in SN2 reactions under anhydrous conditions (e.g., DMF as solvent, 60–80°C). Yield optimization requires precise control of stoichiometry, temperature, and protecting groups for hydroxyl and amine functionalities to prevent side reactions . Reaction progress can be monitored via HPLC or LC-MS to identify intermediates and byproducts .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization employs a combination of:
- NMR spectroscopy (1H/13C) to confirm substituent positions (e.g., piperazinyl protons at δ 2.5–3.5 ppm, ethylphenoxy aromatic protons at δ 6.8–7.2 ppm) .
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns .
- X-ray crystallography (if crystallizable) to resolve stereochemistry at the 2-hydroxypropyl moiety .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation of the piperazine ring and hydrolysis of the purine-dione core. Lyophilization is advised for long-term storage. Stability should be assessed via accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity at the purine-dione core .
- Molecular Docking : Use software like AutoDock Vina to model binding to adenosine receptors (A2A/A2B), leveraging the piperazine moiety’s flexibility for conformational sampling. Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?
- Methodological Answer :
- Standardize assay conditions : Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number.
- Orthogonal validation : Cross-verify using SPR, radioligand binding, and functional cAMP assays.
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to harmonize data from disparate studies .
Q. How can Design of Experiments (DoE) optimize the compound’s solubility without altering bioactivity?
- Methodological Answer :
- Factor screening : Vary co-solvents (DMSO, PEG-400), pH, and surfactants (Polysorbate 80) in a fractional factorial design.
- Response surface methodology (RSM) : Model solubility (measured via nephelometry) and bioactivity (cell viability assays) to identify optimal formulations. Prioritize excipients with GRAS status for translational relevance .
Q. What are the challenges in synthesizing deuterated or fluorinated analogs for tracer studies?
- Methodological Answer :
- Isotope incorporation : Use Pd-catalyzed H/D exchange at aromatic positions or nucleophilic fluorination with [18F]KF-K222 complex.
- Purification : Separate analogs via reverse-phase HPLC with deuterated solvents. Validate isotopic purity via mass spectrometry .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
